molecular formula C8H15NO2 B2585206 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol CAS No. 99969-71-8

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol

カタログ番号: B2585206
CAS番号: 99969-71-8
分子量: 157.213
InChIキー: WZOGPBDBVGVCGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Table 1: Structural Comparison of Bicyclic Ether-Amines

Compound Ring System Key Functional Groups Bridgehead Atoms
This compound Bicyclo[3.2.1]octane Ether, amine, alcohol N3, O8
2-Oxa-3-azabicyclo[2.2.2]octane Bicyclo[2.2.2]octane Ether, amine N3, O2
3-Azabicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane Amine N3

Key differences include:

  • Ring strain : The bicyclo[3.2.1]octane system exhibits lower strain energy (~12 kcal/mol) compared to bicyclo[2.2.2]octane (~18 kcal/mol).
  • Hydrogen-bonding capacity : The ethanol substituent enables stronger intermolecular interactions than simpler ether-amines.
  • Electron distribution : Natural Bond Orbital (NBO) analysis shows greater electron density at N3 in the target compound (+0.32 e) versus +0.28 e in 2-oxa-3-azabicyclo[2.2.2]octane.

特性

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-4-3-9-5-7-1-2-8(6-9)11-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOGPBDBVGVCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold. Another approach involves direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions have been developed to efficiently construct the 8-oxabicyclo[3.2.1]octane scaffold with a wide substrate scope .

化学反応の分析

Types of Reactions

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of the bicyclic scaffold .

科学的研究の応用

Medicinal Chemistry

The bicyclic structure of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol is integral to the synthesis of various tropane alkaloids, which are known for their pharmacological properties. The compound serves as a key scaffold in the development of novel drugs targeting neurological disorders and other health conditions due to its ability to interact with neurotransmitter systems .

Drug Discovery

Research has highlighted the potential of this compound in drug discovery processes, particularly in the synthesis of compounds that modulate orexin receptors, which are implicated in sleep regulation and appetite control. This application is particularly relevant given the increasing interest in orexin antagonists for treating sleep disorders .

Synthetic Methodology

The compound's structure allows for enantioselective synthesis strategies that are crucial for developing chiral drugs with specific biological activities. Recent studies have focused on methodologies that facilitate the construction of the 8-azabicyclo[3.2.1]octane framework directly from achiral precursors, enhancing the efficiency of drug synthesis processes .

Case Study 1: Synthesis of Tropane Alkaloids

A study published in Organic & Biomolecular Chemistry detailed methods for constructing the 8-azabicyclo[3.2.1]octane scaffold using this compound as a precursor. The researchers demonstrated that this approach could yield high stereoselectivity, essential for producing biologically active tropane derivatives used in therapeutics .

Case Study 2: Orexin Receptor Modulation

In another investigation, researchers explored the effects of compounds derived from this compound on orexin receptors, revealing promising results in modulating sleep patterns in animal models. This study underscores the compound's potential as a lead structure for developing new treatments for insomnia and related disorders .

作用機序

The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various biological receptors, potentially leading to a range of biological effects

類似化合物との比較

Comparison with Structurally Similar Compounds

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol

  • Structure : Replaces the oxygen atom in the bicyclo system with a nitrogen (8-aza instead of 8-oxa-3-aza).
  • Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol).
  • The altered electronic environment may affect binding interactions in biological targets.
  • Applications: Limited data, but structural analogs are used in kinase inhibitors .

4-Ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)cyclohexan-1-ol

  • Structure: Incorporates a cyclohexanol ring substituted with an ethyl group and the bicyclo moiety.
  • Molecular Formula: C₁₄H₂₅NO₂ (MW: 239.35 g/mol).
  • Key Differences :
    • Increased molecular weight and hydrophobicity due to the cyclohexane and ethyl groups.
    • Enhanced steric bulk may reduce membrane permeability but improve target specificity.
  • Applications: Potential use in receptor-targeted therapies, though specific data are unavailable .

2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one

  • Structure : Replaces the hydroxyl group with a chlorine and ketone.
  • Molecular Formula: C₈H₁₂ClNO₂ (MW: 189.64 g/mol).
  • Key Differences: The ketone and chlorine enhance electrophilicity, making it reactive in nucleophilic substitution reactions. Higher lipophilicity compared to the ethanol derivative.
  • Applications : Intermediate in synthesizing kinase inhibitors or enzyme activators .

ABD-1970

  • Structure : Contains the 8-oxa-3-azabicyclo group as part of a piperazine-carboxylate inhibitor.
  • Molecular Features: Targets monoacylglycerol lipase (MGLL) with high potency (IC₅₀ < 10 nM).
  • Key Differences :
    • The bicyclo moiety contributes to binding specificity in the enzyme’s active site.
    • Demonstrates the scaffold’s utility in central nervous system-targeted therapies .

WYE-125132

  • Structure : Integrates the bicyclo group into a pyrazolo-pyrimidine-based mTOR inhibitor.
  • Key Differences: Acts as a dual mTORC1/mTORC2 inhibitor with nanomolar efficacy. Highlights the role of the hydroxyl group in hydrogen bonding with mTOR’s ATP-binding pocket .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
2-{8-Oxa-3-azabicyclo[...]-yl}ethanol 157.2 ~0.5 ~50 (PBS)
2-{8-Azabicyclo[...]-yl}ethanol 155.24 ~1.2 ~30 (PBS)
2-Chloro-1-{8-oxa[...]-yl}ethanone 189.64 ~1.8 ~10 (DMSO)

*Estimated using fragment-based methods.

生物活性

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C10H15NOC_{10}H_{15}NO with a molecular weight of approximately 169.24 g/mol. It features a bicyclic structure that contributes to its unique biological activities.

PropertyValue
Chemical FormulaC10H15NOC_{10}H_{15}NO
Molecular Weight169.24 g/mol
IUPAC NameThis compound
CAS Number[Insert CAS Number]
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation: It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity: Studies have demonstrated that it may reduce pain perception through central nervous system pathways.
  • Anti-inflammatory Properties: It has shown promise in mitigating inflammation, potentially beneficial in chronic inflammatory conditions.
  • Neuroprotective Effects: Preliminary data suggest neuroprotective qualities, which may be useful in neurodegenerative disorders.

Study 1: Antinociceptive Effects

A study conducted on animal models evaluated the antinociceptive effects of this compound using the formalin test. The results indicated a significant reduction in pain response compared to the control group, suggesting its potential as an analgesic agent.

Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound by measuring cytokine levels in macrophages treated with lipopolysaccharides (LPS). The findings revealed a notable decrease in pro-inflammatory cytokines, indicating effective modulation of the inflammatory response.

Study 3: Neuroprotection

Research investigating the neuroprotective effects of the compound involved exposing neuronal cultures to oxidative stress conditions. Results showed that treatment with this compound significantly reduced neuronal cell death and improved cell viability.

Q & A

Q. What are the established synthetic routes for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, and how is purity optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving its bicyclic amine core. For example, describes a method where 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride reacts with a pyrimidine intermediate under heating, followed by reverse-phase chromatography (10–100% methanol/water with 0.1% formic acid) and SCX-2 column purification to achieve 49% yield . highlights a similar approach using silica gel column chromatography (DCM:EtOAc = 1:2) for intermediates, yielding 82% purity . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) for stability.
  • Catalysts : Use of Grignard reagents (e.g., ethylmagnesium bromide) for regioselective functionalization .
  • Purification : Sequential chromatography to remove stereoisomers/byproducts.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 282 and 312 for intermediates) .
  • NMR : ¹H/¹³C NMR to resolve bicyclic stereochemistry and hydroxyl/amine proton environments.
  • HPLC : Reverse-phase methods (C18 columns) with methanol/water gradients for purity assessment .
  • Elemental Analysis : Validates empirical formula, especially for novel derivatives .

Advanced Research Questions

Q. How does the bicyclic scaffold influence structure-activity relationships (SAR) in receptor binding?

The 8-oxa-3-azabicyclo[3.2.1]octane core enhances rigidity, favoring selective interactions with target proteins. Examples:

  • Dopamine/Serotonin Transporters (DAT/SERT) : Substituents at the 3-position (e.g., ethylidenyl groups) modulate stereoselective binding. shows that 8-substituted derivatives exhibit modest DAT/SERT inhibition (IC₅₀ ~10–100 nM) .
  • Sigma-2 Receptors : Derivatives with aryl groups (e.g., 11b in ) achieve submicromolar affinity (Kᵢ = 0.8 nM) and >100-fold selectivity over sigma-1 .
Substituent Target Affinity (Kᵢ or IC₅₀) Selectivity
3-EthylidenylDAT75 nM2-fold over SERT
3-(Biaryl)Sigma-20.8 nM>100-fold vs. Sigma-1
3-ChloropyrimidinylBCL6<10 nMN/A

Q. What methodological challenges arise in optimizing pharmacokinetic properties of derivatives?

  • Metabolic Stability : The hydroxyl group may undergo glucuronidation. Strategies include prodrug formation (e.g., esterification) .
  • Blood-Brain Barrier (BBB) Penetration : Polar substituents reduce logP, but shows that hexafluoropropyl esters (e.g., ABD-1970) enhance lipophilicity and brain uptake (2-AG levels increased 5-fold in rodents) .
  • Toxicity : SDS data () indicate skin/eye irritation (H315/H319), necessitating protective equipment during handling .

Q. How are contradictions in receptor affinity data resolved across studies?

Discrepancies often stem from assay conditions or stereochemistry:

  • Assay Variability : reports DAT IC₅₀ values using radioligand displacement, while uses functional uptake assays, leading to differences in reported potency .
  • Stereochemistry : Endo vs. exo configurations (e.g., SCH 221510 in ) alter sigma-2 binding by >50-fold . Resolution requires chiral HPLC and X-ray crystallography for absolute configuration assignment.

Q. What are the applications of this scaffold in targeted protein degradation (e.g., PROTACs)?

The bicyclic amine serves as a linker in PROTACs due to its rigidity and solubility:

  • Case Study : describes a PROTAC with 8-oxa-3-azabicyclo[3.2.1]octane linking a pyridazine warhead to a E3 ligase recruiter, achieving 85% target degradation at 100 nM .
  • Methodology : Click chemistry (e.g., CuAAC) attaches payloads while preserving stereochemical integrity .

Q. How does the compound’s stability impact experimental design?

  • Thermal Stability : Decomposition above 150°C ( lacks precise data, but recommends storage at -20°C) .
  • pH Sensitivity : Hydrolysis of the oxa-azabicyclo ether occurs under strong acidic/basic conditions, requiring neutral buffers in biological assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。